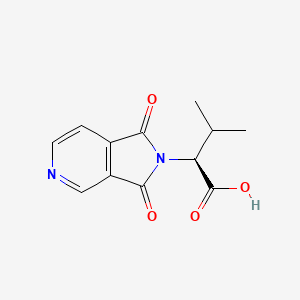

(S)-TXNIP-IN-1

描述

属性

IUPAC Name |

(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDYLXVLROCGRL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-TXNIP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of the TXNIP-TRX Interaction

Under normal physiological conditions, Thioredoxin (TRX) plays a crucial antioxidant role by reducing disulfide bonds in various proteins, thereby mitigating oxidative stress. Thioredoxin-Interacting Protein (TXNIP) is an endogenous inhibitor of TRX. By binding to the catalytically active cysteine residues of reduced TRX, TXNIP effectively sequesters it, leading to an accumulation of reactive oxygen species (ROS) and cellular stress.[1][2]

(S)-TXNIP-IN-1, as an inhibitor of this interaction, is designed to disrupt the binding between TXNIP and TRX. By preventing this protein-protein interaction, this compound is expected to free TRX, allowing it to exert its antioxidant functions and restore cellular redox homeostasis.

Signaling Pathway

The primary mechanism of this compound involves the direct disruption of the TXNIP-TRX complex. This action initiates a cascade of downstream effects, most notably the suppression of the NLRP3 inflammasome activation.

Quantitative Data

As of the latest literature review, specific quantitative binding affinities such as IC50 or Ki values for this compound are not publicly available. It is described as the "less active S-enantiomer" of TXNIP-IN-1. The available data for the racemic mixture, TXNIP-IN-1, can be used as a proxy to understand the concentration ranges at which this class of inhibitors is effective in cellular assays.

| Compound | Assay Type | Cell Line | Concentration Range | Effect | Reference |

| TXNIP-IN-1 | TXNIP-TRX Interaction | THP-1 | 5 µM | Inhibits interaction | [3] |

| TXNIP-IN-1 | TNFα Expression | Monocytes | 1.25-5 µM | Reduces high glucose-induced expression | [3] |

| TXNIP-IN-1 | TXNIP mRNA Expression | THP-1 | 1.25-5 µM | Inhibits expression | [3] |

| TXNIP-IN-1 | TXNIP mRNA Expression | Murine RAW Macrophages | 0.3-10 µM | Inhibits expression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for TXNIP-TRX Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between TXNIP and TRX in a cellular context.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treat differentiated THP-1 cells with high glucose (25 mM) to induce TXNIP expression and the TXNIP-TRX interaction.

-

Concurrently, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 16-24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate the pre-cleared lysate with an anti-TXNIP antibody or an isotype control IgG overnight at 4°C.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with a primary antibody against TRX.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensity to determine the amount of TRX co-immunoprecipitated with TXNIP. A decrease in the TRX band in the this compound treated samples indicates inhibition of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T overexpressing TXNIP or a cell line with high endogenous TXNIP expression) to near confluency.

-

Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Perform Western blotting on the soluble fractions as described in the Co-IP protocol, using an anti-TXNIP antibody.

-

Analyze the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.

-

NLRP3 Inflammasome Activation Assay

This assay measures the downstream effect of TXNIP inhibition on the NLRP3 inflammasome, a key component of the innate immune response. Activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Workflow:

Protocol:

-

Cell Culture and Priming:

-

Seed PMA-differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs) in a 96-well plate.

-

Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

-

Inhibitor Treatment:

-

Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding an activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Activity Assay: Measure Caspase-1 activity in the cell lysates or supernatants using a commercially available fluorometric or colorimetric assay kit. The assay typically involves the cleavage of a specific substrate (e.g., YVAD-AFC or YVAD-pNA).

-

Conclusion

This compound is a valuable research tool for investigating the intricate roles of the TXNIP-TRX signaling axis in health and disease. Its primary mechanism of action is the inhibition of the TXNIP-TRX protein-protein interaction, which subsequently leads to a reduction in oxidative stress and the suppression of NLRP3 inflammasome-mediated inflammation. While quantitative binding data for this specific enantiomer is currently lacking, the experimental protocols provided in this guide offer a robust framework for its characterization. Further research is warranted to fully elucidate the therapeutic potential of targeting the TXNIP-TRX interaction with specific inhibitors like this compound.

References

- 1. TXNIP-IN-1 | TXNIP-TRX 抑制剂 | MCE [medchemexpress.cn]

- 2. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

The Role of (S)-TXNIP-IN-1 in Modulating the TXNIP-TRX Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Thioredoxin-Interacting Protein (TXNIP) and Thioredoxin (TRX), a critical cellular redox-regulating system implicated in a myriad of pathological conditions including metabolic disorders, cardiovascular disease, and inflammation. A central focus of this document is the role of the small molecule inhibitor, (S)-TXNIP-IN-1, in modulating this protein-protein interaction. This guide will delve into the molecular mechanisms of the TXNIP-TRX interaction, the known effects of this compound, and detailed experimental protocols to study this dynamic interplay. While specific quantitative binding data for this compound is not publicly available, this guide presents the available qualitative data and outlines methodologies for its empirical determination.

Introduction to the TXNIP-TRX Axis

The Thioredoxin (TRX) system, comprising TRX, Thioredoxin Reductase (TrxR), and NADPH, is a cornerstone of cellular antioxidant defense, maintaining a reducing intracellular environment. Thioredoxin-Interacting Protein (TXNIP) is an endogenous negative regulator of TRX. Under conditions of oxidative stress or high glucose, TXNIP expression is upregulated, leading to the inhibition of TRX's antioxidant capacity and subsequent cellular damage.

The interaction between TXNIP and TRX is highly specific and redox-dependent. It involves the formation of a mixed disulfide bond between the cysteine 247 (Cys247) residue of TXNIP and the cysteine 32 (Cys32) residue within the active site of reduced TRX.[1][2] This covalent interaction sequesters TRX, preventing it from reducing its downstream targets and thereby amplifying oxidative stress signals. The dissociation of the TXNIP-TRX complex is also a regulated process, often triggered by changes in the cellular redox state.

This compound: An Inhibitor of the TXNIP-TRX Interaction

This compound is the S-enantiomer of TXNIP-IN-1, a small molecule inhibitor designed to disrupt the formation of the TXNIP-TRX complex.[3][4] By preventing this interaction, this compound and its racemate are being investigated for their therapeutic potential in diseases characterized by excessive TXNIP activity and oxidative stress.

Mechanism of Action

While the precise binding site of this compound on TXNIP or TRX has not been fully elucidated in publicly available literature, it is understood to function by blocking the high glucose-induced formation of the TXNIP-TRX complex.[3][4] This inhibition is expected to restore TRX activity, thereby alleviating oxidative stress and its downstream pathological consequences. It is important to note that this compound is reported to be the less active of the two enantiomers of TXNIP-IN-1.

Biological Effects

Pre-clinical studies using the racemic mixture, TXNIP-IN-1, have demonstrated several biological effects, including:

-

Reduction of inflammatory markers: TXNIP-IN-1 has been shown to reduce high glucose-induced expression of Tumor Necrosis Factor (TNF) in monocytes.[3][4]

-

Modulation of TXNIP expression: The inhibitor has been observed to inhibit TXNIP mRNA expression in various cell lines, including THP-1 cells and murine RAW macrophages.[3][4]

Quantitative Data for this compound

As of the latest available information, specific quantitative data for the inhibitory activity of this compound on the TXNIP-TRX interaction, such as IC50, Ki, or EC50 values, are not publicly documented. The following table summarizes the qualitative and semi-quantitative data available for the racemic mixture, TXNIP-IN-1.

| Parameter | Cell Line/System | Effect | Concentration Range | Reference |

| TNF Expression | Monocytes (High Glucose) | Reduction | 1.25-5 µM | [3][4] |

| TXNIP mRNA Expression | THP-1 cells | Inhibition | 1.25-5 µM (72 hours) | [3][4] |

| TXNIP mRNA Expression | Murine RAW macrophages | Inhibition | 0.3-10 µM (72 hours) | [3][4] |

| TXNIP mRNA Expression | MIN6 cells | Decrease | 5-20 µM (72 hours) | [3][4] |

| TXNIP and TNF-alpha mRNA | Human pancreas 1.1B4 beta cells | Altered Expression | 0.62-5 µM (72 hours) | [3][4] |

| c-TRX Interaction | THP-1 cells (25mM glucose) | Inhibition | 5 µM (16-72 hours) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in the TXNIP-TRX interaction.

Co-Immunoprecipitation (Co-IP) to Assess TXNIP-TRX Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the effect of this compound on the interaction between TXNIP and TRX in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TXNIP antibody (for immunoprecipitation)

-

Anti-TRX antibody (for immunoblotting)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and transfer system

-

Western blot detection reagents

-

This compound

Procedure:

-

Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for a specified duration. A positive control for TXNIP-TRX interaction (e.g., high glucose treatment) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-TXNIP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the anti-TRX antibody to detect the amount of TRX that co-immunoprecipitated with TXNIP.

-

As a control, probe a separate blot with the anti-TXNIP antibody to confirm successful immunoprecipitation.

-

Thioredoxin Reductase (TrxR) Activity Assay

This assay indirectly measures the inhibitory effect of this compound on the TXNIP-TRX interaction by quantifying the activity of TRX, which is expected to increase when the inhibitory interaction with TXNIP is blocked.

Materials:

-

TrxR assay kit (commercially available kits often use DTNB as a substrate)

-

Cell or tissue lysates

-

This compound

Procedure (based on a typical DTNB reduction assay):

-

Sample Preparation: Prepare cell or tissue lysates according to the manufacturer's protocol.

-

Treatment: Incubate the lysates with various concentrations of this compound or vehicle control for a predetermined time.

-

Assay Reaction:

-

In a 96-well plate, add the reaction buffer containing NADPH.

-

Add the treated cell lysates to the wells.

-

Initiate the reaction by adding the substrate (e.g., DTNB).

-

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB reduction) over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). An increase in the reaction rate in the presence of this compound would suggest a disruption of the TXNIP-TRX complex and a subsequent increase in TRX activity.

Visualizations

Signaling Pathway of TXNIP-TRX Interaction

Caption: Signaling pathway of the TXNIP-TRX interaction and its inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for assessing the effect of this compound on the TXNIP-TRX interaction using Co-IP.

Conclusion

The interaction between TXNIP and TRX represents a pivotal control point in cellular redox signaling, with significant implications for human health and disease. The development of inhibitors such as this compound offers a promising therapeutic strategy to counteract the detrimental effects of TXNIP overexpression. While the publicly available data on the (S)-enantiomer is currently limited, the experimental frameworks provided in this guide offer robust methods for its further characterization. Future research should focus on determining the precise quantitative inhibitory profile of this compound and elucidating its detailed mechanism of action to advance its potential clinical translation.

References

(S)-TXNIP-IN-1 and Cellular Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathogenic factor in a multitude of diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. A pivotal protein in the regulation of cellular redox homeostasis is the Thioredoxin-Interacting Protein (TXNIP). TXNIP acts as an endogenous inhibitor of thioredoxin (TRX), a critical antioxidant enzyme, thereby promoting oxidative stress. Consequently, the inhibition of TXNIP has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of TXNIP in cellular oxidative stress and the current understanding of its inhibitor, (S)-TXNIP-IN-1. This document details the underlying molecular mechanisms, presents available quantitative data on TXNIP inhibitors, and provides detailed experimental protocols for the investigation of compounds targeting this pathway.

Introduction to TXNIP and Cellular Oxidative Stress

Thioredoxin-Interacting Protein (TXNIP), also known as Vitamin D3-upregulated protein 1 (VDUP1) or thioredoxin-binding protein 2 (TBP-2), is a 50 kDa protein that belongs to the α-arrestin family.[1] It plays a crucial role in cellular physiology and pathology by acting as a negative regulator of thioredoxin (TRX).[2] The thioredoxin system, comprising TRX, thioredoxin reductase (TrxR), and NADPH, is a major antioxidant system in the cell, responsible for reducing oxidized proteins and detoxifying reactive oxygen species (ROS).[3]

Under conditions of cellular stress, such as hyperglycemia, inflammation, or exposure to toxins, the expression of TXNIP is upregulated.[4] TXNIP binds to the reduced form of TRX, forming a stable disulfide bond and thereby inhibiting its antioxidant activity.[2] This inhibition leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA, and the activation of pro-inflammatory and pro-apoptotic signaling pathways.[3][5]

The Role of TXNIP in Oxidative Stress-Mediated Signaling Pathways

TXNIP is a central node in several signaling pathways that are critically involved in the cellular response to oxidative stress.

Inhibition of the Thioredoxin System

The primary mechanism by which TXNIP promotes oxidative stress is through the direct inhibition of thioredoxin. By binding to the catalytically active cysteine residues of TRX, TXNIP prevents it from reducing its downstream targets, leading to a pro-oxidant intracellular environment.[2]

Activation of the NLRP3 Inflammasome

TXNIP is a key activator of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.[5] Under conditions of oxidative stress, TXNIP dissociates from TRX and binds to NLRP3, leading to the activation of caspase-1.[6] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[5]

Figure 1: TXNIP-mediated oxidative stress and inflammation pathway.

Regulation of the NRF2 Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. While TXNIP's direct regulation of NRF2 is complex and not fully elucidated, evidence suggests a potential interplay. Some studies suggest that the oxidative stress induced by TXNIP can, in turn, activate the NRF2 pathway as a compensatory mechanism.

This compound: A Modulator of TXNIP Activity

This compound is the less active S-enantiomer of TXNIP-IN-1, a small molecule inhibitor designed to disrupt the interaction between TXNIP and thioredoxin.[7] By preventing this interaction, TXNIP inhibitors aim to restore the antioxidant function of TRX, thereby reducing cellular oxidative stress and its downstream pathological consequences.

Quantitative Data on TXNIP Inhibitors

| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |

| SRI-37330 | Inhibition of TXNIP mRNA expression | INS-1 (rat insulinoma) | 0.64 µM | [8][9][10] |

| TXNIP-IN-1 | Inhibition of high glucose-induced TNFα expression | Monocytes | 1.25 - 5 µM | [11] |

| TXNIP-IN-1 | Inhibition of TXNIP mRNA expression | THP-1 cells | 1.25 - 5 µM (at 72 hours) | [11] |

| TXNIP-IN-1 | Inhibition of TXNIP mRNA expression | Murine RAW macrophages | 0.3 - 10 µM (at 72 hours) | [11] |

| Verapamil | Inhibition of TXNIP expression | Pancreatic β-cells | Not specified (shown to reduce TXNIP levels) | [12] |

Note: this compound is reported to be the less active enantiomer of TXNIP-IN-1.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of compounds like this compound on cellular oxidative stress and TXNIP-related pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells of interest (e.g., adherent or suspension cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Test compound (this compound)

-

Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated and positive control groups.

-

DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

ROS Induction (Optional): If measuring the protective effect against an external stressor, remove the DCFH-DA solution, wash with PBS, and then add the ROS-inducing agent (e.g., H₂O₂) for a specified time.

-

Fluorescence Measurement: Wash the cells twice with PBS. Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm). For microscopy, capture images using appropriate filter sets.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.

Figure 2: Experimental workflow for measuring intracellular ROS.

Co-Immunoprecipitation (Co-IP) of TXNIP and TRX

This protocol is for determining if a compound can disrupt the interaction between TXNIP and TRX.

Materials:

-

Cell lysate from treated and untreated cells

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Anti-TXNIP or Anti-TRX antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Antibodies for Western blotting (anti-TXNIP and anti-TRX)

-

SDS-PAGE gels and Western blotting equipment

Protocol:

-

Cell Lysis: Lyse cells treated with this compound or vehicle in Co-IP lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TXNIP) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both TXNIP and TRX to detect the co-immunoprecipitated protein.

NLRP3 Inflammasome Activation Assay (IL-1β Secretion)

This assay measures the effect of an inhibitor on the secretion of IL-1β, a key downstream effector of NLRP3 inflammasome activation.

Materials:

-

THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Test compound (this compound)

-

Human IL-1β ELISA kit

Protocol:

-

Cell Differentiation (for THP-1): Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with different concentrations of this compound for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Conclusion

TXNIP is a critical regulator of cellular oxidative stress and inflammation, making it an attractive therapeutic target for a wide range of diseases. This compound, as part of a class of TXNIP inhibitors, represents a promising approach to mitigate the detrimental effects of TXNIP overactivity. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors. Further research is warranted to fully elucidate the therapeutic potential and the precise quantitative effects of this compound and other related compounds in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioredoxin interacting protein, a key molecular switch between oxidative stress and sterile inflammation in cellular response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-TXNIP-IN-1 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of (S)-TXNIP-IN-1 and its relevance in the context of inflammatory disease models. While its parent compound, TXNIP-IN-1, is recognized as an inhibitor of the Thioredoxin-Interacting Protein (TXNIP)-Thioredoxin (TRX) interaction, a key regulatory step in the activation of the NLRP3 inflammasome, evidence suggests that the (S)-enantiomer, this compound, is the less active stereoisomer. This document details the underlying signaling pathways, provides comprehensive experimental protocols for evaluating compounds targeting this pathway, and presents a framework for quantitative data analysis. The information herein is intended to guide researchers in the study of TXNIP modulation and its therapeutic potential in inflammatory diseases.

Introduction: The TXNIP-NLRP3 Axis in Inflammation

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative conditions. The innate immune system, through pattern recognition receptors (PRRs), plays a crucial role in initiating the inflammatory cascade. Among these, the NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.

Thioredoxin-Interacting Protein (TXNIP) has emerged as a critical upstream regulator of the NLRP3 inflammasome. Under cellular stress, such as that induced by reactive oxygen species (ROS), TXNIP dissociates from its inhibitory partner, thioredoxin (TRX), and directly binds to and activates the NLRP3 protein. This interaction is a pivotal step in the assembly and activation of the inflammasome complex. Consequently, inhibiting the TXNIP-TRX interaction or the subsequent TXNIP-NLRP3 association presents a promising therapeutic strategy for a wide range of inflammatory diseases.

TXNIP-IN-1 is a small molecule inhibitor designed to disrupt the TXNIP-TRX complex.[1] However, it is crucial to note that TXNIP-IN-1 is a racemic mixture. Available information indicates that the biological activity predominantly resides in one enantiomer, with This compound being reported as the less active form. A comprehensive understanding of the activity of each stereoisomer is essential for precise pharmacological studies.

Signaling Pathway

The activation of the NLRP3 inflammasome via TXNIP is a multi-step process that can be targeted at various points. The following diagram illustrates the core signaling cascade.

Quantitative Data Presentation

Due to the reported lower activity of this compound, specific quantitative data from inflammatory disease models is not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to structure their data when evaluating TXNIP inhibitors.

Table 1: In Vitro Activity of TXNIP-IN-1 Enantiomers in THP-1 Cells

| Compound | Target Assay | Endpoint | IC50 (µM) | Notes |

| This compound | NLRP3 Inflammasome Activation | IL-1β Release | > 50 (Hypothesized) | Expected to be significantly less active than the (R)-enantiomer. |

| (R)-TXNIP-IN-1 | NLRP3 Inflammasome Activation | IL-1β Release | Value | The active enantiomer. |

| Racemic TXNIP-IN-1 | NLRP3 Inflammasome Activation | IL-1β Release | Value | Activity will be a composite of the two enantiomers. |

Table 2: In Vivo Efficacy of a TXNIP Inhibitor in a Mouse Model of Gout

| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) | IL-1β in Paw Lavage (pg/mL) | MPO Activity (U/g tissue) |

| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 30 | Value ± SEM | Value ± SEM | Value ± SEM |

| Active TXNIP Inhibitor | 30 | Value ± SEM | Value ± SEM | Value ± SEM |

| Colchicine (Positive Control) | 1 | Value ± SEM | Value ± SEM | Value ± SEM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of compounds targeting the TXNIP-NLRP3 pathway. While these protocols are generalized, they provide a robust framework for investigating compounds like this compound.

In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Cells

This assay is fundamental for determining the direct inhibitory effect of a compound on the NLRP3 inflammasome pathway in a human monocytic cell line.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound and other test compounds

-

Human IL-1β ELISA kit

-

LDH Cytotoxicity Assay Kit

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

-

-

Priming (Signal 1):

-

After differentiation, replace the medium with fresh serum-free RPMI-1640.

-

Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound and control compounds in serum-free RPMI-1640.

-

After LPS priming, remove the medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Activation (Signal 2):

-

Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the wells.

-

Incubate for 1-2 hours (Nigericin) or 30-60 minutes (ATP) at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant for analysis.

-

Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Assess cytotoxicity by measuring LDH release from the supernatant using a commercially available kit.

-

In Vivo Mouse Model of Monosodium Urate (MSU)-Induced Gouty Arthritis

This model is a well-established in vivo system to evaluate the anti-inflammatory efficacy of compounds in a disease context where the NLRP3 inflammasome plays a critical role.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Monosodium urate (MSU) crystals

-

This compound and other test compounds

-

Colchicine (positive control)

-

Sterile PBS

-

Calipers for paw measurement

-

Myeloperoxidase (MPO) assay kit

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Positive Control).

-

-

Compound Administration:

-

Prepare the appropriate formulations of this compound and control compounds. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be optimized.

-

Administer the compounds to the respective groups 1 hour before the MSU injection.

-

-

Induction of Gouty Arthritis:

-

Anesthetize the mice.

-

Inject 1 mg of MSU crystals suspended in 20 µL of sterile PBS into the intra-articular space of one of the hind paws. Inject the contralateral paw with 20 µL of sterile PBS as a control.

-

-

Assessment of Inflammation:

-

Measure paw swelling using calipers at various time points (e.g., 3, 6, 12, and 24 hours) after MSU injection.

-

At the end of the experiment (e.g., 24 hours), euthanize the mice.

-

Collect the paw tissue for further analysis.

-

Perform a paw lavage with sterile PBS to collect synovial fluid for cytokine analysis (e.g., IL-1β ELISA).

-

Homogenize the paw tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vivo evaluation of an anti-inflammatory compound.

Conclusion

The TXNIP-NLRP3 signaling axis represents a compelling target for the development of novel anti-inflammatory therapeutics. While TXNIP-IN-1 has been identified as an inhibitor of this pathway, it is imperative for researchers to consider the stereochemistry of this compound. The available information suggests that this compound is the less active enantiomer, and therefore, its utility as a pharmacological tool to probe TXNIP biology may be limited. For robust and reproducible results, studies should ideally be conducted with the individual, chirally pure enantiomers. This guide provides the foundational knowledge and experimental framework to rigorously evaluate compounds targeting the TXNIP-NLRP3 pathway and to advance the development of next-generation anti-inflammatory drugs.

References

(S)-TXNIP-IN-1: A Technical Guide to a Novel TXNIP-TRX Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TXNIP-IN-1 is a novel small molecule inhibitor that targets the interaction between Thioredoxin-Interacting Protein (TXNIP) and Thioredoxin (TRX).[1] As a critical regulator of cellular redox status, the TXNIP-TRX system has emerged as a significant therapeutic target for a range of metabolic, cardiovascular, and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative in vitro data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TXNIP-TRX axis.

Core Mechanism of Action

This compound functions by disrupting the formation of the TXNIP-TRX complex.[1] Under normal physiological conditions, TXNIP binds to the reduced form of TRX, thereby inhibiting its antioxidant and redox-regulating functions. This inhibition leads to an increase in oxidative stress. By preventing this interaction, this compound is expected to restore TRX activity, thereby mitigating oxidative stress and its downstream pathological consequences.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on TXNIP and TNF-alpha mRNA expression in various cell lines, as derived from publicly available data.

Table 1: Effect of this compound on TXNIP mRNA Expression

| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |

| THP1 cells | 1.25 - 5 | 72 | Inhibition of TXNIP mRNA expression[1] |

| Murine RAW macrophages | 0.3 - 10 | 72 | Inhibition of TXNIP mRNA expression[1] |

| MIN6 cells | 5 - 20 | 72 | Decrease in TXNIP mRNA levels[1] |

| Human pancreas 1.1B4 beta cells | 0.62 - 5 | 72 | Affects TXNIP mRNA expression[1] |

| Human pancreatic islets | Not specified | Not specified | Targets TXNIP mRNA[1] |

Table 2: Effect of this compound on TNF-alpha mRNA Expression

| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |

| Monocytes (High Glucose-induced) | 1.25 - 5 | Not specified | Reduction in TNF-alpha expression[1] |

| MIN6 cells | 5 - 20 | 72 | No significant effect on TNF-alpha mRNA levels[1] |

| Human pancreas 1.1B4 beta cells | 0.62 - 5 | 72 | Affects TNF-alpha mRNA expression[1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to confirm the direct binding of this compound to TXNIP. The principle is that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[2][3][4][5][6]

a. Cell Lysate Preparation:

-

Culture cells (e.g., THP1) to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in M-PER mammalian protein extraction reagent supplemented with protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

b. Compound Incubation:

-

Aliquot the cell lysate into separate tubes.

-

Add this compound at various concentrations to the experimental tubes and a vehicle control (e.g., DMSO) to the control tube.

-

Incubate at room temperature for 1 hour.

c. Protease Digestion:

-

Add a protease (e.g., pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically.

-

Incubate at room temperature for a set time (e.g., 30 minutes).

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

d. Western Blot Analysis:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against TXNIP.

-

Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the bands.

-

Increased band intensity in the presence of this compound compared to the vehicle control indicates target engagement.

Co-Immunoprecipitation (Co-IP) for TXNIP-TRX Interaction

This technique is used to demonstrate that this compound disrupts the interaction between TXNIP and TRX.

a. Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Centrifuge to clear the lysate.

b. Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against either TXNIP or TRX overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

c. Elution and Western Blot:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blot using antibodies against both TXNIP and TRX.

-

A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the effect of this compound on the mRNA expression of target genes like TXNIP and TNF.[7][8][9]

a. RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound at various concentrations and for different durations.

-

Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

b. Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., TXNIP, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the PCR in a real-time PCR cycler.

-

The cycling conditions should be optimized for the specific primers and target.

c. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involving TXNIP and the experimental workflows for characterizing this compound.

Caption: TXNIP signaling pathway under cellular stress and the inhibitory action of this compound.

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Caption: Experimental workflow for Co-Immunoprecipitation to assess TXNIP-TRX interaction.

Conclusion

This compound represents a promising tool for the investigation of TXNIP-TRX signaling and holds potential as a therapeutic agent. Its ability to disrupt the TXNIP-TRX complex and modulate downstream inflammatory and apoptotic pathways warrants further investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore the multifaceted roles of this compound in various disease models. As research in this area progresses, a more detailed understanding of the in vivo efficacy, safety profile, and precise molecular interactions of this compound will be crucial for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]

(S)-TXNIP-IN-1: A Technical Guide for its Application as a Chemical Probe for TXNIP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-TXNIP-IN-1, the less active S-enantiomer of the thioredoxin-interacting protein (TXNIP) inhibitor, TXNIP-IN-1. While quantitative biochemical data for this compound is not extensively available in public literature, its utility as a negative control in studying the TXNIP-thioredoxin (TRX) interaction is invaluable. This document details the known characteristics of this compound, the broader context of TXNIP inhibition, relevant signaling pathways, and detailed experimental protocols for the investigation of TXNIP-targeted compounds.

Introduction to TXNIP and its Role as a Therapeutic Target

Thioredoxin-interacting protein (TXNIP) is a critical endogenous inhibitor of thioredoxin (TRX), a key antioxidant protein that maintains cellular redox homeostasis.[1][2][3] By binding to the reduced form of TRX, TXNIP inhibits its disulfide reductase activity, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular stress.[2][4] Beyond its role in redox regulation, TXNIP is a multifaceted protein implicated in a variety of cellular processes including inflammation, apoptosis, and metabolism.[2][3][5]

Under conditions of cellular stress, such as high glucose levels, TXNIP expression is upregulated.[1][5] This upregulation has been linked to the pathogenesis of several diseases, including diabetes, cardiovascular disease, and certain cancers.[3][5] TXNIP exerts its effects through multiple signaling pathways. Notably, by inhibiting TRX, it can unleash apoptosis signal-regulating kinase 1 (ASK1), leading to apoptosis.[1][2] Furthermore, TXNIP can directly interact with and activate the NLRP3 inflammasome, a key component of the innate immune system, triggering the release of pro-inflammatory cytokines.[2][4][5] Given its central role in these pathological processes, TXNIP has emerged as a promising therapeutic target for drug development.

This compound: A Chemical Probe for TXNIP

This compound is the S-enantiomer of TXNIP-IN-1, a known inhibitor of the TXNIP-TRX protein-protein interaction.[6] As is common with chiral molecules, the biological activity of TXNIP-IN-1 resides primarily in one enantiomer, with the other serving as a valuable experimental control. This compound is characterized as the "less active" enantiomer, making it an ideal negative control for in vitro and in vivo studies aimed at validating the on-target effects of the more active enantiomer or racemic TXNIP-IN-1.[6] The use of such a control is critical to distinguish between specific effects of TXNIP inhibition and potential off-target or non-specific effects of the chemical scaffold.

Chemical Properties

| Property | Value |

| IUPAC Name | (S)-2-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |

| Molecular Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1212421-96-9 |

| Appearance | Solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

Biological Activity and Quantitative Data

Table of Biological Activity for TXNIP-IN-1 (Reference)

| Assay | Cell Line | Conditions | Effect | Concentration Range |

| TXNIP-TRX Interaction | THP-1 cells | 25mM glucose, 16-72 hours | Inhibition of c-TRX interaction | 5 µM |

| TXNIP mRNA Expression | THP-1 cells | 72 hours | Inhibition | 1.25-5 µM |

| TXNIP mRNA Expression | Murine RAW macrophages | 72 hours | Inhibition | 0.3-10 µM |

| TXNIP mRNA Expression | MIN6 cells | 72 hours | Decrease | 5-20 µM |

| TNF-α mRNA Expression | Monocytes | High glucose | Reduction | 1.25-5 µM |

| TXNIP & TNF-α mRNA Expression | Human pancreas 1.1B4 beta cells | 72 hours | Modulation | 0.62-5 µM |

Data sourced from publicly available information on TXNIP-IN-1 and should be used as a reference for the expected lack of activity of this compound.[6]

Key Signaling Pathways Involving TXNIP

The inhibitory effects of compounds targeting the TXNIP-TRX interaction reverberate through several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments using this compound as a chemical probe.

TXNIP-TRX Redox Signaling Pathway

This is the canonical pathway through which TXNIP exerts its primary function.

Caption: TXNIP-TRX Redox Signaling Pathway.

TXNIP-Mediated ASK1 Apoptosis Pathway

Inhibition of TRX by TXNIP leads to the activation of the pro-apoptotic kinase ASK1.

Caption: TXNIP-Mediated ASK1 Apoptosis Pathway.

TXNIP-NLRP3 Inflammasome Activation Pathway

TXNIP can directly activate the NLRP3 inflammasome, leading to inflammation.

Caption: TXNIP-NLRP3 Inflammasome Activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of TXNIP inhibitors like this compound.

Co-Immunoprecipitation (Co-IP) to Assess TXNIP-TRX Interaction

Objective: To determine if a compound disrupts the interaction between TXNIP and TRX in a cellular context.

Materials:

-

Cells expressing endogenous or overexpressed tagged TXNIP and TRX.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against TXNIP or the tag.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies against TXNIP and TRX for Western blotting.

-

This compound and a positive control inhibitor.

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with vehicle (DMSO), this compound (as a negative control), and a positive control inhibitor at desired concentrations for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TXNIP antibody overnight at 4°C.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both TXNIP and TRX.

Expected Results: In the vehicle and this compound treated samples, a band for TRX should be detected in the TXNIP immunoprecipitate, indicating their interaction. In the positive control sample, the TRX band should be significantly reduced or absent, indicating disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of a compound to TXNIP in intact cells by measuring changes in its thermal stability.

Materials:

-

Intact cells.

-

This compound and a positive control inhibitor.

-

PBS.

-

Thermal cycler or heating block.

-

Lysis buffer with protease inhibitors.

-

Apparatus for protein quantification (e.g., BCA assay).

-

SDS-PAGE and Western blot equipment.

-

Anti-TXNIP antibody.

Procedure:

-

Compound Treatment: Treat cell suspensions with vehicle, this compound, or a positive control inhibitor.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

-

Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

-

Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction), quantify the total protein concentration, and analyze equal amounts of protein by Western blotting using an anti-TXNIP antibody.

-

Data Analysis: Quantify the band intensities at each temperature for each treatment. Plot the percentage of soluble TXNIP as a function of temperature to generate melting curves.

Expected Results: The melting curve for TXNIP in the presence of a binding compound (positive control) should shift to the right (higher temperature) compared to the vehicle control. The curve for this compound should be similar to the vehicle control, indicating no significant binding and stabilization.

Workflow for Assessing Downstream Signaling

References

- 1. MiR-17 Downregulation by High Glucose Stabilizes Thioredoxin-Interacting Protein and Removes Thioredoxin Inhibition on ASK1 Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thioredoxin-Interacting Protein Inhibitor (S)-TXNIP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-interacting protein (TXNIP) has emerged as a critical regulator of cellular stress, metabolism, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, including diabetes, cardiovascular conditions, and neurodegenerative disorders.[1][2][3] TXNIP exerts its effects primarily by binding to and inhibiting thioredoxin (TRX), a key antioxidant protein, which leads to increased oxidative stress.[2][4] Furthermore, TXNIP is involved in the activation of the NLRP3 inflammasome, a key component of the innate immune response.[2][5]

This guide provides a detailed technical overview of (S)-TXNIP-IN-1, a specific inhibitor of the thioredoxin-interacting protein. It is crucial to note that the majority of available research data pertains to its racemic form, TXNIP-IN-1, which is identified as "Compound 1" in patent US20200085800A1.[6][7] this compound is reported to be the less active S-enantiomer of this compound.[8] This document synthesizes the available information, focusing on the mechanism of action, biochemical and cellular activities, and the experimental protocols used to characterize the racemic compound, providing a foundational understanding for researchers in the field.

Core Mechanism of Action

TXNIP-IN-1 functions as an inhibitor of the TXNIP-TRX protein-protein interaction.[6][7] Under conditions of high glucose, which elevates TXNIP expression, this inhibitor has been shown to disrupt the formation of the TXNIP-TRX complex.[6][7] This disruption is believed to be the primary mechanism through which it exerts its downstream effects, including the modulation of inflammatory responses and cellular stress pathways.

Signaling Pathways

The following diagram illustrates the central role of TXNIP in cellular signaling and the proposed point of intervention for TXNIP-IN-1.

Caption: TXNIP signaling pathway and the inhibitory action of TXNIP-IN-1.

Quantitative Data Summary

The following tables summarize the quantitative data for TXNIP-IN-1 (Compound 1) as reported in patent US20200085800A1. All experiments were conducted under high glucose (HG) conditions (25 mM) to simulate a diabetic cellular environment.

Table 1: Inhibition of TXNIP-TRX Complex Formation

| Cell Line | Compound | Concentration | Duration | Method | Result |

| THP-1 | TXNIP-IN-1 | 3, 6, 12, 24 µM | 72-96 h | Co-immunoprecipitation (anti-TRX) | Dose-dependent inhibition of TXNIP-TRX interaction |

Table 2: Effect on mRNA Expression

| Cell Line | Target mRNA | Compound | Concentration | Duration | Result (Relative to HG control) |

| THP-1 | TXNIP | TXNIP-IN-1 | 1.25, 2.5, 5 µM | 72 h | Dose-dependent decrease (p < 0.0001 at 5 µM) |

| THP-1 | TNF-α | TXNIP-IN-1 | 1.25, 2.5, 5 µM | 72 h | Dose-dependent decrease |

| Murine RAW Macrophages | TXNIP | TXNIP-IN-1 | 0.3, 1.25, 2.5, 5, 10 µM | 72 h | Dose-dependent decrease |

| MIN6 (mouse insulinoma) | TXNIP | TXNIP-IN-1 | 5, 10, 20 µM | 72 h | Dose-dependent decrease |

| Human Pancreatic Islets | TXNIP | TXNIP-IN-1 | 5, 10 µM | 48 h | Dose-dependent decrease (p < 0.0001 at 10 µM) |

Experimental Protocols

Detailed methodologies for the key experiments cited in patent US20200085800A1 are provided below.

Cell Culture and Treatment

-

Cell Lines: THP-1 (human monocytic cells), Murine RAW macrophages, MIN6 (murine pancreatic beta cells), and primary human pancreatic islets were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI 1640 for THP-1) under standard conditions.

-

High Glucose (HG) Stimulation: To induce TXNIP expression, cells were cultured in media containing 25 mM glucose.

-

Compound Treatment: TXNIP-IN-1 (dissolved in a suitable solvent like DMSO) was added to the cell cultures at the concentrations and for the durations specified in the data tables.

Co-immunoprecipitation (Co-IP) for TXNIP-TRX Interaction

This protocol was used to assess the inhibitory effect of TXNIP-IN-1 on the formation of the TXNIP-TRX complex.

Caption: Workflow for Co-immunoprecipitation experiment.

-

Cell Lysis: After treatment, THP-1 cells were harvested and lysed using a suitable cell extract buffer (e.g., from Thermo Fisher Scientific) to release cellular proteins.

-

Immunoprecipitation: The cell extracts were incubated with a primary antibody against TRX (e.g., mouse anti-TRX from Abcam) overnight. This allows the antibody to bind to TRX and any proteins complexed with it (i.e., TXNIP).

-

Complex Capture: Protein A/G beads were added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads were washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blotting: The eluted samples were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for TXNIP to detect the amount of TXNIP that was co-precipitated with TRX. A decrease in the TXNIP band intensity in compound-treated samples compared to the control indicates inhibition of the interaction.

Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression

This method was employed to quantify the effect of TXNIP-IN-1 on the mRNA levels of target genes like TXNIP and TNF-α.

-

RNA Isolation: Total RNA was extracted from the cultured cells after treatment using a standard RNA isolation kit.

-

cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA was used as a template for qPCR with gene-specific primers for TXNIP, TNF-α, and a housekeeping gene (for normalization). The reaction was performed in a real-time PCR system.

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene expression. Statistical analysis (e.g., one-way ANOVA) was performed to determine significance.[6]

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay was used to provide evidence of direct binding between TXNIP-IN-1 and the TXNIP protein. The principle is that a small molecule binding to a protein can increase its stability and make it less susceptible to proteolysis.

Caption: Workflow for the DARTS Assay.

-

Protein Source: Cell extracts from THP-1 cells or purified TXNIP and TRX proteins were used.[6]

-

Compound Incubation: The protein samples were incubated with various concentrations of TXNIP-IN-1. A control sample with no compound was included.

-

Proteolysis: A protease (e.g., pronase) was added to the samples to initiate protein digestion. A negative control without protease was also run.

-

Time-Course Analysis: Aliquots were taken at different time points during the digestion process.

-

SDS-PAGE Analysis: The aliquots were immediately loaded onto an SDS-PAGE gel to stop the reaction and separate the remaining intact proteins.

-

Visualization: The gel was stained to visualize the protein bands. Increased intensity of the TXNIP band in the presence of TXNIP-IN-1, compared to the no-compound control at the same time point, indicates that the compound protected TXNIP from being degraded by the protease, suggesting a direct binding interaction.[6]

Conclusion

TXNIP-IN-1 is a novel small molecule inhibitor of the TXNIP-TRX interaction, with demonstrated activity in cellular models of hyperglycemia. The data from patent US20200085800A1 shows that the racemic compound can disrupt the formation of the TXNIP-TRX complex and downregulate the expression of TXNIP and inflammatory cytokines like TNF-α. While this compound is identified as the less active enantiomer, the detailed characterization of the racemate provides a strong foundation for further investigation into the therapeutic potential of targeting the TXNIP pathway. Future studies are warranted to delineate the specific activities of each enantiomer and to evaluate their efficacy and safety in preclinical in vivo models of metabolic and inflammatory diseases.

References

- 1. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TXNIP in Metabolic Regulation: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin Interacting Protein: Redox Dependent and Independent Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Thioredoxin-interacting protein: A new therapeutic target in bone metabolism disorders? [frontiersin.org]

- 6. US20200085800A1 - Txnip-trx complex inhibitors and methods of using the same - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for (S)-TXNIP-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TXNIP-IN-1 is the less active S-enantiomer of TXNIP-IN-1, a potent inhibitor of the thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex. TXNIP is a key regulator of cellular redox status and is implicated in various pathological processes, including inflammation and metabolic diseases. Under conditions of oxidative stress, TXNIP binds to and inhibits the reducing activity of TRX, leading to increased cellular oxidative stress. Furthermore, TXNIP is involved in the activation of the NLRP3 inflammasome, a critical component of the innate immune system. By inhibiting the TXNIP-TRX interaction, this compound and its more active enantiomer serve as valuable research tools for investigating the roles of TXNIP in various disease models. These compounds have potential therapeutic applications in metabolic disorders such as diabetes, cardiovascular diseases, and inflammatory conditions.

Mechanism of Action

This compound functions by disrupting the interaction between TXNIP and TRX. This inhibition restores the antioxidant function of TRX and modulates downstream signaling pathways, including the NLRP3 inflammasome activation.

Signaling Pathway

Caption: Signaling pathway of TXNIP activation and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of TXNIP-IN-1, the racemic mixture containing the (S)-enantiomer.

Table 1: Inhibition of TXNIP mRNA Expression

| Cell Line | Concentration Range (µM) | Treatment Duration (hours) | Effect |

| THP-1 (human monocytic) | 1.25 - 5 | 72 | Inhibits TXNIP mRNA expression[1] |

| RAW (murine macrophages) | 0.3 - 10 | 72 | Inhibits TXNIP mRNA expression[1] |

| MIN6 (murine pancreatic beta-cells) | 5 - 20 | 72 | Decreases TXNIP mRNA levels[1] |

| 1.1B4 (human pancreatic beta-cells) | 0.62 - 5 | 72 | Affects TXNIP mRNA expression[1] |

Table 2: Modulation of Inflammatory Response

| Cell Line | Concentration Range (µM) | Condition | Effect |

| Monocytes | 1.25 - 5 | High Glucose (HG) | Reduces HG-induced TNF-α expression[1] |

| MIN6 (murine pancreatic beta-cells) | 5 - 20 | - | Does not affect TNF-α mRNA levels[1] |

| 1.1B4 (human pancreatic beta-cells) | 0.62 - 5 | - | Affects TNF-α mRNA expression[1] |

Table 3: Inhibition of TXNIP-TRX Interaction

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Condition | Effect |

| THP-1 (human monocytic) | 5 | 16 - 72 | 25 mM Glucose | Inhibits TXNIP-TRX interaction[1] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of TXNIP mRNA Expression in THP-1 Cells

This protocol details the methodology to assess the effect of this compound on TXNIP mRNA expression in human monocytic THP-1 cells.

1. Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

-

This compound

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., SuperScript III RT system, Invitrogen)

-

qPCR master mix (e.g., KAPA SYBR FAST qPCR master mix, Kapa Biosystems)

-

Primers for human TXNIP and a reference gene (e.g., RPL19 or GAPDH)

2. Experimental Workflow:

Caption: Workflow for analyzing TXNIP mRNA expression after this compound treatment.

3. Detailed Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed 5 x 10^5 cells per well in a 6-well plate.

-

Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh RPMI-1640.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the differentiated THP-1 cells with the desired concentrations of this compound (e.g., 1.25, 2.5, 5 µM).

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the cells for 72 hours.

-

-

RNA Extraction and qRT-PCR:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for human TXNIP and a reference gene.

-

Analyze the relative expression of TXNIP mRNA using the ΔΔCt method.

-

Protocol 2: Assessment of NLRP3 Inflammasome Activation

This protocol describes the evaluation of this compound's effect on NLRP3 inflammasome activation in differentiated THP-1 cells.

1. Materials:

-

Differentiated THP-1 cells (as in Protocol 1)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO

-

Opti-MEM or serum-free medium

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

2. Experimental Workflow:

Caption: Workflow for assessing NLRP3 inflammasome activation and its inhibition.

3. Detailed Procedure:

-

Cell Preparation:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.

-

-

Inhibitor Treatment and Priming:

-

Pre-treat the differentiated cells with various concentrations of this compound or DMSO in serum-free medium for 1 hour.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1 hour.

-

-

Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Measure the activity of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using a commercial cytotoxicity assay kit.

-

Protocol 3: Co-Immunoprecipitation of TXNIP and Thioredoxin

This protocol provides a method to investigate the inhibitory effect of this compound on the interaction between TXNIP and TRX.

1. Materials:

-

Differentiated THP-1 cells

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-TXNIP antibody

-

Anti-TRX antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

2. Experimental Workflow:

Caption: Workflow for Co-Immunoprecipitation of TXNIP and TRX.

3. Detailed Procedure:

-

Cell Treatment and Lysis:

-

Treat differentiated THP-1 cells with this compound or DMSO for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-TXNIP antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with an anti-TRX antibody.

-

Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. A decrease in the TRX band in the this compound treated samples indicates inhibition of the TXNIP-TRX interaction.

-

Protocol 4: Representative In Vivo Protocol for TXNIP Inhibitor in a Mouse Model of Type 2 Diabetes

This protocol is based on studies with other TXNIP inhibitors and can be adapted for this compound.

1. Materials:

-

db/db mice (a model for type 2 diabetes) or high-fat diet-induced obese mice

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Glucometer and glucose test strips

-

Insulin assay kit (ELISA)

-

Equipment for oral gavage or intraperitoneal injection

2. Experimental Workflow:

Caption: Workflow for in vivo evaluation of a TXNIP inhibitor in a diabetes model.

3. Detailed Procedure:

-

Animal Model and Treatment:

-

Use an established mouse model of type 2 diabetes, such as db/db mice.

-